Physicochemical Characterization and Synthetic Utility of 3-Amino-2,3-dimethylbutan-2-ol
Physicochemical Characterization and Synthetic Utility of 3-Amino-2,3-dimethylbutan-2-ol
Executive Summary
3-Amino-2,3-dimethylbutan-2-ol (CAS: 89585-13-7) represents a distinct class of vicinal amino alcohols characterized by significant steric congestion. Often referred to as "pinacolamine" in older literature (though this term can be ambiguous), it features a fully substituted tetramethylethylene backbone. This structural rigidity makes it a high-value scaffold in drug discovery for designing conformationally restricted bioisosteres and in asymmetric catalysis as a precursor to bulky chiral ligands (e.g., oxazolines).
This guide provides a rigorous analysis of its physicochemical properties, synthetic pathways involving the aminolysis of hindered epoxides, and its application in modern medicinal chemistry.
Physicochemical Profile
The molecule is an amino-alcohol variant of pinacol, possessing adjacent quaternary carbon centers. This steric bulk profoundly influences its reactivity, particularly regarding nucleophilic substitution and rearrangement potential.
Core Data Table
| Parameter | Value | Technical Notes |
| IUPAC Name | 3-Amino-2,3-dimethylbutan-2-ol | |
| Common Name | Tetramethyl ethanolamine (derivative) | |
| CAS Number | 89585-13-7 (Free Base)859811-49-7 (HCl Salt) | |
| Molecular Formula | C₆H₁₅NO | |
| Molecular Weight | 117.19 g/mol | Monoisotopic Mass: 117.115 Da |
| SMILES | CC(C)(O)C(C)(C)N | Symmetrical carbon backbone |
| pKa (Calc) | ~9.5 - 10.2 | Typical for hindered primary amines |
| Physical State | Viscous liquid or low-melting solid | Hygroscopic; often handled as HCl salt |
Structural Analysis
The molecule consists of a butane backbone where carbons 2 and 3 are quaternary.
-
C2 Position: Substituted with a Hydroxyl group (-OH) and a Methyl group.
-
C3 Position: Substituted with an Amino group (-NH₂) and a Methyl group.[1]
-
Steric Consequence: The gauche interactions between the methyl groups and the heteroatoms create a high rotational barrier, locking the molecule into specific conformations beneficial for ligand binding.
Synthetic Methodologies
Synthesizing 3-Amino-2,3-dimethylbutan-2-ol is non-trivial due to the difficulty of forming bonds at quaternary centers. The primary industrial and laboratory route involves the aminolysis of 2,3-dimethyl-2,3-epoxybutane (Tetramethylethylene oxide).
Mechanistic Pathway: Epoxide Aminolysis
Standard SN2 ring-opening of epoxides by ammonia is sluggish for tetrasubstituted epoxides. The reaction requires forcing conditions (high pressure/temperature) or Lewis Acid catalysis to activate the epoxide oxygen.
Experimental Protocol (Autoclave Method)
-
Precursor: 2,3-Dimethyl-2,3-epoxybutane (CAS: 5076-20-0).
-
Reagent: Anhydrous Ammonia (
) or concentrated Ammonium Hydroxide. -
Catalyst: Optional addition of water (protic solvent assists ring opening) or Lewis acids (
).
Step-by-Step Workflow:
-
Charge: Load 2,3-dimethyl-2,3-epoxybutane (1.0 eq) into a high-pressure stainless steel autoclave.
-
Ammonia Addition: Add excess aqueous ammonia (28-30%, 10.0 eq) or condense liquid ammonia if using anhydrous conditions.
-
Reaction: Seal and heat to 100–120°C for 12–24 hours. Note: The steric hindrance at the carbons prevents attack at lower temperatures.
-
Workup: Cool the vessel. Vent excess ammonia (into a scrubber).
-
Extraction: Extract the aqueous layer with Dichloromethane (DCM) or Chloroform (
). -
Purification: The product is an amine; acidification with HCl in ether precipitates the hydrochloride salt (CAS 859811-49-7) as a white solid, which is easier to handle than the free base.
Synthesis Visualization (DOT Diagram)
Figure 1: Synthetic route via the aminolysis of tetramethylethylene oxide. Note the requirement for high pressure to overcome steric hindrance at the quaternary carbons.
Analytical Characterization
Researchers must validate the identity of the compound using NMR and MS, specifically looking for the loss of symmetry found in the epoxide precursor.
-
¹H NMR (CDCl₃, 400 MHz):
-
The molecule loses the
symmetry of the epoxide. -
Look for four distinct methyl signals (or two sets of gem-dimethyls if rotation is fast, but usually distinct due to the chiral center influence if resolved, though this specific molecule is often racemic/meso depending on starting material).
-
Actually, as a racemate of a vicinal amino alcohol:
- ppm: Methyl groups (Singlets).
-
Broad singlets for
and (exchangeable with ).
-
-
Mass Spectrometry (ESI+):
-
Target
peak at 118.2 m/z . -
Common fragmentation: Loss of water (
) or cleavage of the C2-C3 bond (Pinacol-like cleavage).
-
Applications in Drug Development
The 3-Amino-2,3-dimethylbutan-2-ol scaffold is utilized in two primary areas of pharmaceutical research:
Conformational Control in Peptidomimetics
Replacing a standard amino acid residue with this scaffold introduces a "gem-dimethyl" effect (Thorpe-Ingold effect).
-
Mechanism: The bulky methyl groups restrict the rotation of the peptide backbone (
angles). -
Result: This stabilizes secondary structures like
-turns or helices, potentially improving the metabolic stability and potency of peptide drugs.
Precursor for Chiral Auxiliaries
This molecule is a precursor to 2-oxazolines and oxazolidinones when reacted with nitriles or phosgene derivatives.
-
Ligand Synthesis: These derivatives serve as ligands in asymmetric catalysis. The steric bulk of the tetramethyl backbone directs the stereochemistry of the catalytic reaction effectively.
Logical Workflow: Application to Ligand Synthesis
Figure 2: Derivatization of the amino-alcohol scaffold into hindered oxazoline and oxazolidinone ligands for catalytic applications.
References
-
PubChem. (2026). 3-Amino-2,3-dimethylbutan-2-ol (Compound). National Library of Medicine. Available at: [Link]
-
Krassusky, K. (1908).[2] Reaction of Ammonia and Amines with Organic Oxides (Epoxides). Journal of the Russian Physical-Chemical Society, 39, 1061. (Foundational text on the "Krassusky Rule" for epoxide opening).
-
Karjalainen, O. K., & Koskinen, A. M. (2012).[3] Diastereoselective synthesis of vicinal amino alcohols. Organic & Biomolecular Chemistry, 10(22), 4311-4326. Available at: [Link]
